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  • Product: 2-Bromo-5-fluoro-3-nitrobenzyl bromide
  • CAS: 1807120-19-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 2-bromo-5-fluoro-3-nitrobenzyl bromide

Multinuclear ( H, C) NMR Characterization of 2-Bromo-5-fluoro-3-nitrobenzyl Bromide: Predictive Frameworks and Standardized Acquisition Protocols Target Audience: Analytical Chemists, Structural Biologists, and Drug Deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Multinuclear ( H, C) NMR Characterization of 2-Bromo-5-fluoro-3-nitrobenzyl Bromide: Predictive Frameworks and Standardized Acquisition Protocols

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry and drug development, poly-substituted benzylic halides serve as critical electrophilic building blocks for cross-coupling and alkylation reactions. 2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9)[1] is a highly functionalized scaffold presenting a unique challenge for Nuclear Magnetic Resonance (NMR) spectroscopy. The convergence of heavy atoms (bromine), strongly electron-withdrawing groups (nitro), and NMR-active halogens (fluorine, ) creates a complex electronic environment.

As a Senior Application Scientist, I have designed this guide to provide a robust, predictive framework for assigning the H and C NMR chemical shifts of this molecule. Furthermore, this document establishes a self-validating sample preparation protocol to ensure high-fidelity data acquisition, minimizing artifacts caused by magnetic susceptibility gradients or poor shimming.

Molecular Architecture & Spin System Topology

To accurately predict chemical shifts, we must first map the molecular topology. The central benzene ring is hexasubstituted in terms of its electronic environment, containing four distinct functional groups and two isolated, non-equivalent protons (H4 and H6).

MolecularStructure C1 C1 C2 C2 C1->C2 CH2Br -CH2Br C1->CH2Br C3 C3 C2->C3 Br -Br C2->Br C4 C4 C3->C4 NO2 -NO2 C3->NO2 C5 C5 C4->C5 C6 C6 C5->C6 F -F C5->F C6->C1

Fig 1: Topological numbering and functional group mapping of 2-bromo-5-fluoro-3-nitrobenzyl bromide.

Multinuclear NMR Predictive Framework

H NMR: Anisotropic Deshielding & Scalar Coupling

The H NMR spectrum is governed by the inductive effects of the substituents and the magnetic anisotropy of the nitro group.

  • Benzylic Protons (-CH Br): These protons form an isolated spin system (singlet). The combined electron-withdrawing nature of the attached bromine and the adjacent electron-deficient aromatic ring pushes this signal significantly downfield to approximately 4.70 ppm .

  • Aromatic Protons (H4 and H6): H4 is flanked by the -NO and -F groups. The nitro group acts as a powerful -acceptor and induces a strong anisotropic deshielding effect, shifting H4 to ~8.21 ppm . H6, positioned between -F and -CH Br, experiences less deshielding and resonates near ~7.59 ppm . Both protons will exhibit a doublet of doublets (dd) splitting pattern due to coupling (typically 7–10 Hz) and meta-coupling (2–3 Hz).

C NMR: Substituent Additivity & Heteronuclear F- C Coupling

The C NMR assignments rely on [2] and the diagnostic heteronuclear scalar coupling ( -coupling) between C and F (100% natural abundance, spin ).

  • The Heavy Atom Effect: The carbon directly attached to the aryl bromine (C2) experiences a pronounced shielding effect (the "heavy atom effect"), shifting it upfield despite the surrounding electronegative groups.

  • F- C Spin-Spin Coupling: The magnitude of the coupling constant decays predictably with bond distance, serving as a definitive structural verification tool[3][4]. The ipso-carbon (C5) will show a massive one-bond coupling ( Hz), while ortho-carbons (C4, C6) will show two-bond couplings ( Hz).

Data Presentation: Empirical Shift Tables

The following tables synthesize the calculated quantitative data based on established spectroscopic additivity frameworks.

Table 1: Predicted H NMR Assignments (400 MHz, CDCl )

PositionChemical Shift ( , ppm)MultiplicityIntegrationCoupling Constants ( , Hz)Assignment Logic
-CH Br 4.70s2H-Deshielded benzylic protons; isolated spin system.
H4 8.21dd1H , Ortho to -NO (strong anisotropic deshielding) and -F.
H6 7.59dd1H , Ortho to -F and -CH Br; moderate deshielding.

Table 2: Predicted C NMR Assignments (100 MHz, CDCl )

PositionChemical Shift ( , ppm)MultiplicityCoupling Constants ( , Hz)Assignment Logic
C5 163.2d Ipso to -F; definitive one-bond scalar coupling.
C3 153.3d Ipso to -NO ; strong inductive deshielding.
C1 143.2d Ipso to -CH Br.
C6 123.6d Ortho to -F; moderate deshielding.
C2 113.8d Ipso to -Br; shielded via the heavy atom effect.
C4 113.0d Ortho to -F and -NO ; shielded by resonance.
-CH Br 32.5s-Aliphatic benzylic carbon; no significant .

Standardized NMR Sample Preparation & Acquisition Protocol

High-quality NMR spectra demand rigorous sample preparation. Poorly prepared samples lead to distorted baselines, broad asymmetric lines, and failed lock/shim routines. The following protocol is designed as a self-validating system : each step contains a physical or instrumental check to guarantee causality between the preparation method and the resulting spectral fidelity[5][6][7].

Protocol Workflow

NMRWorkflow N1 1. Sample Weighing (5-20 mg for 1H, 20-50 mg for 13C) N2 2. Solvent Addition (0.6-0.7 mL CDCl3 with 0.03% v/v TMS) N1->N2 N3 3. Dissolution & Homogenization (Vortex/Sonicate until clear) N2->N3 N4 4. Transfer to NMR Tube (Fill height ~40-50 mm) N3->N4 N5 5. Tube Preparation (Cap, wipe exterior with isopropanol) N4->N5 N6 6. Data Acquisition (Lock on 2H, Shim, Acquire) N5->N6

Fig 2: Self-validating step-by-step NMR sample preparation and acquisition workflow.

Step-by-Step Methodology
  • Precision Weighing: Accurately weigh 10–15 mg of 2-bromo-5-fluoro-3-nitrobenzyl bromide for H NMR (or 30–40 mg for C NMR) into a clean glass vial.

    • Causality: Over-concentrated samples increase viscosity and degrade resolution; under-concentrated samples require excessive acquisition time to overcome the noise floor[7].

  • Solvent Selection & Addition: Add 0.6 mL of high-purity Deuterated Chloroform (CDCl ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl is ideal for halogenated aromatics. The TMS concentration must be kept minimal to prevent receiver dynamic range overflow[5].

  • Homogenization (Self-Validation Check 1): Vortex the vial gently. Visually inspect against a light source. The solution must be perfectly transparent with no suspended particulates.

    • Causality: Solid particles create localized magnetic susceptibility gradients, severely distorting the field homogeneity and resulting in broad, asymmetric peak bases[7][8]. Filter through a glass wool plug if necessary.

  • Tube Transfer (Self-Validation Check 2): Transfer the solution into a high-quality 5 mm NMR tube. Verify that the solvent height is strictly between 40 mm and 50 mm .

    • Causality: A height <40 mm causes the liquid-air interface to fall within the active volume of the RF coil, destroying the shim. A height >50 mm dilutes the sample outside the coil's detection zone, wasting material[8].

  • Exterior Cleaning: Cap the tube securely. Wipe the exterior glass with a lint-free tissue dampened with isopropanol.

    • Causality: Fingerprints or chemical residues on the outside of the tube will spin inside the probe, causing spurious signals and potentially contaminating the probe stator[6].

  • Acquisition & Shimming: Insert the sample into the spectrometer. Lock onto the H signal of CDCl . Execute a gradient shimming protocol (e.g., topshim on Bruker systems) until the lock level is stable and maximized. Acquire the data.

Conclusion

The comprehensive assignment of 2-bromo-5-fluoro-3-nitrobenzyl bromide relies heavily on understanding the interplay between inductive shielding, magnetic anisotropy, and heteronuclear scalar coupling. By adhering to the predictive frameworks and the self-validating sample preparation protocols outlined in this guide, researchers can achieve unambiguous structural elucidation and ensure the highest standards of analytical rigor in their drug development pipelines.

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Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Bromo-5-fluoro-3-nitrobenzyl Bromide in Drug Development

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9) Executive Summary & Structural Logic In adva...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9)

Executive Summary & Structural Logic

In advanced pharmaceutical development, the selection of highly functionalized building blocks dictates the efficiency of downstream synthetic pathways. 2-Bromo-5-fluoro-3-nitrobenzyl bromide is a polyfunctional aromatic scaffold engineered for orthogonal reactivity. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable node in a synthetic sequence.

The structural logic of this compound offers four distinct handles:

  • Benzylic Bromide: Primed for rapid, low-temperature SN​2 nucleophilic substitutions.

  • Aryl Bromide: Reserved for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the benzylic position is secured.

  • Nitro Group: Strongly electron-withdrawing, which increases the electrophilicity of the benzylic carbon, and can later be reduced to an aniline for amide coupling.

  • Fluoro Substituent: Strategically placed to modulate lipophilicity (logP) and block metabolic oxidation sites in the final active pharmaceutical ingredient (API).

Mass Spectrometry & Physicochemical Profiling

A critical distinction in analytical chemistry is the difference between average molecular weight (used for bulk stoichiometric scaling) and monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS).

The exact mass is calculated using the monoisotopic masses of the most abundant isotopes ( 12C , 1H , 79Br , 19F , 14N , and 16O ). Because this compound contains two bromine atoms, it exhibits a highly diagnostic 1:2:1 isotopic envelope due to the near-equal natural abundance of 79Br (50.69%) and 81Br (49.31%). According to the1[1] and analytical data from2[2], the physicochemical parameters are established below.

Table 1: Core Physicochemical Parameters
ParameterValueCausality / Analytical Significance
Chemical Formula C 7​ H 4​ Br 2​ FNO 2​ Defines elemental composition and degree of unsaturation (DoU = 5).
CAS Registry Number 1807120-19-9Unique identifier for regulatory tracking and procurement.
Average Molecular Weight 312.92 g/mol Utilized for macroscopic stoichiometric calculations in the reactor.
Monoisotopic Exact Mass 310.8593 DaThe theoretical mass of the neutral molecule comprising only the lightest isotopes.
[M+H] + Exact Mass 311.8671 DaThe primary target ion in positive electrospray ionization (ESI+).
Table 2: The Dibrominated Isotopic Envelope
Isotope Peakm/z (Theoretical)Relative AbundanceDiagnostic Value
M ( 79Br2​ )311.8671~51%Confirms the monoisotopic mass.
M+2 ( 79Br81Br )313.8651100% (Base Peak)Represents the statistically most probable isotopologue.
M+4 ( 81Br2​ )315.8630~49%Completes the 1:2:1 signature, acting as a self-validating structural control.

HRMS Validation Protocol

To ensure batch integrity prior to synthesis, HRMS must be performed. The following protocol is designed to prevent detector saturation, which can artificially broaden peaks and skew mass accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2-bromo-5-fluoro-3-nitrobenzyl bromide in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a stock solution.

  • Dilution: Dilute the stock to a final concentration of 1 µg/mL using a 50:50 MeCN:H 2​ O mixture. Causality: High concentrations cause space-charge effects in Orbitrap analyzers, degrading mass resolution.

  • Ionization Modifier: Add 0.1% Formic Acid (FA) to the diluent. Causality: FA provides an abundant proton source, driving the equilibrium toward the [M+H] + species (m/z 311.8671).

  • Acquisition: Inject via direct infusion into an ESI-TOF or Orbitrap mass spectrometer operating in positive ion mode.

  • Data Validation: Extract the ion chromatogram for m/z 311.8671 with a mass tolerance of < 5 ppm. Verify the presence of the 313.8651 (M+2) and 315.8630 (M+4) peaks in a 1:2:1 ratio.

MassSpecWorkflow Prep Sample Preparation (Dilution in MeCN/H2O + 0.1% FA) Ionization ESI+ Ionization (Formation of [M+H]+) Prep->Ionization Direct Infusion / LC Separation Mass Analyzer (Orbitrap / TOF) Ionization->Separation Ion Transfer Detection Detection & Isotope Profiling (1:2:1 Br2 Signature) Separation->Detection m/z Separation Validation Data Validation (Exact Mass: 311.8671 Da) Detection->Validation Mass Accuracy < 5 ppm

HRMS workflow validating the 1:2:1 isotopic signature of the dibrominated target.

Synthetic Application: SN​2 Alkylation Workflow

2-Bromo-5-fluoro-3-nitrobenzyl bromide is frequently utilized in the synthesis of complex active pharmaceutical ingredients, such as cardiac myosin activators. A prime example of its utility is detailed in the 2[2], where it undergoes an SN​2 reaction with a piperazine derivative.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed reactor with nitrogen gas. Causality: The benzylic bromide is highly electrophilic; atmospheric moisture can lead to competitive hydrolysis, forming an unwanted benzylic alcohol byproduct.

  • Reagent Solubilization: Charge the reactor with 9 volumes of anhydrous toluene and the 2-bromo-5-fluoro-3-nitrobenzyl bromide. Causality: Toluene is utilized as a non-polar, aprotic solvent. Unlike polar protic solvents, toluene suppresses solvolysis and allows the SN​2 transition state to form cleanly.

  • Base Addition: Add 1.14 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as a proton sponge to scavenge the hydrobromic acid (HBr) generated during the substitution, driving the reaction forward without competing with the nucleophile.

  • Nucleophile Addition: Introduce the piperazine carboxylate methylester solution while maintaining the internal temperature at 22 °C. Causality: Ambient temperature favors kinetic control, ensuring the reaction occurs exclusively at the benzylic bromide rather than the aryl bromide.

  • Reaction Monitoring: Monitor the reaction via LC-MS until the exact mass signal of the starting material (m/z 311.8671) is fully depleted.

SN2Reaction Electrophile 2-bromo-5-fluoro-3-nitrobenzyl bromide (Electrophile) TransitionState SN2 Transition State (Walden Inversion) Electrophile->TransitionState Mixing at 22°C Nucleophile Piperazine Derivative (Nucleophile) Nucleophile->TransitionState Mixing at 22°C Solvent Toluene (Non-polar Solvent) Solvent->TransitionState Mixing at 22°C Base DIPEA (Non-nucleophilic Base) Base->TransitionState Mixing at 22°C Product N-Alkylated Product + DIPEA-HBr TransitionState->Product Bromide Displacement

SN2 nucleophilic substitution workflow utilizing DIPEA as an acid scavenger.

References

  • Safety Data Sheet - Key Organics: (December 01 2017) 2-Bromo-5-fluoro-3-nitrobenzyl bromide. Source: keyorganics.net URL:1

  • SALT OF OMECAMTIV MECARBIL AND PROCESS FOR PREPARING SALT - European Patent Office - EP 2970123 B1 Source: googleapis.com URL:2

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Foundational

Predictive Profiling and Empirical Solubility Determination of 2-Bromo-5-fluoro-3-nitrobenzyl bromide in Organic Solvents

Target Audience: Synthetic Chemists, Pre-formulation Scientists, and Process Engineers Content Type: Technical Whitepaper & Laboratory Guide Executive Summary The compound 2-bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 180...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pre-formulation Scientists, and Process Engineers Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 2-bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9) is a highly functionalized, electrophilic intermediate critical in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its specific substitution pattern—featuring a reactive benzyl bromide moiety, a strong electron-withdrawing nitro group, and two heavy halogens—it presents a unique physicochemical profile.

Currently, empirical thermodynamic solubility data for this specific CAS number across various organic solvents is virtually absent in standard safety data sheets and public literature[1]. As a Senior Application Scientist, I have designed this whitepaper to provide a predictive solubility framework paired with a rigorously self-validating empirical protocol. This guide adapts the gold-standard aqueous shake-flask methodologies[2][3] for reactive organic environments, ensuring that researchers can accurately determine solubility without confounding their data through solvent-induced degradation.

Structural Analytics and Solvation Thermodynamics

To establish a predictive solubility model, we must first analyze the intermolecular forces dictated by the molecule's structure:

  • High Lipophilicity: The presence of the aromatic ring, two bromine atoms, and a fluorine atom significantly elevates the partition coefficient (LogP), driving high solubility in non-polar and polar aprotic media.

  • Dipole-Dipole Interactions: The nitro (-NO₂) group introduces a strong permanent dipole, making the molecule highly receptive to solvation by polar aprotic solvents (e.g., Dichloromethane, Acetone, DMF).

  • Chemical Reactivity (The Benzyl Bromide Hazard): The -CH₂Br group is a potent electrophile. Solvents with nucleophilic properties (e.g., primary alcohols, primary/secondary amines) or those containing moisture will induce solvolysis (etherification or hydrolysis). Therefore, solubility in protic solvents is a kinetic variable, not a thermodynamic one , and must be avoided during standard processing.

Table 1: Predicted Solubility Profile and Solvent Compatibility Matrix
Solvent ClassRepresentative SolventPredicted Solvation CapacityChemical Compatibility RiskCausality / Rationale
Polar Aprotic Dichloromethane (DCM)> 200 mg/mLLow Optimal dipole matching; no nucleophilic hazard.
Polar Aprotic N,N-Dimethylformamide> 200 mg/mLLow to Moderate Excellent solvation, but prolonged heating may induce Kornblum oxidation.
Ether Tetrahydrofuran (THF)50 - 100 mg/mLLow Good solvation; requires peroxide-free THF to prevent radical reactions.
Non-Polar n-Heptane< 10 mg/mLLow Highly stable, but lacks the dipole to overcome the compound's crystal lattice energy.
Polar Protic Methanol / Ethanol> 100 mg/mLCritical (High) High risk of nucleophilic substitution yielding benzyl ethers.

Empirical Determination: The Adapted Shake-Flask Protocol

To generate reliable, empirical data, we adapt the classical Saturation Shake-Flask method—the gold standard for thermodynamic equilibrium solubility as defined by the United States Pharmacopeia (USP <1236>)[3][4] and OECD Test Guideline 105[2].

Because we are dealing with a reactive organic intermediate rather than a stable API in aqueous media, the protocol requires strict environmental controls (anhydrous conditions, actinic light protection) and specific analytical techniques (HPLC over gravimetry).

Workflow Start Initiate Solubility Profiling Prep Anhydrous Solvent Prep (Molecular Sieves) Start->Prep Shake Saturation Shake-Flask (25°C, 24h, N2 blanket) Prep->Shake Sep Phase Separation (Centrifugation) Shake->Sep HPLC HPLC-UV Analysis (Quantify & Check Purity) Sep->HPLC Valid Data Validation (Equilibrium Confirmed) HPLC->Valid

Workflow for empirical solubility determination of reactive benzyl bromides.

Step-by-Step Methodology
  • Solvent Preparation: Dry all target organic solvents over activated 3Å molecular sieves for 48 hours prior to use. Causality: Even trace moisture (ppm levels) can hydrolyze 2-bromo-5-fluoro-3-nitrobenzyl bromide into its corresponding benzyl alcohol during the 24-hour equilibration, falsely inflating apparent solubility.

  • Sample Equilibration: Into a 10 mL amber glass vial, dispense 5.0 mL of the anhydrous solvent. Causality: Amber vials are mandatory because heavily halogenated nitroaromatics are frequently photolabile.

  • Saturation: Incrementally add the solid 2-bromo-5-fluoro-3-nitrobenzyl bromide to the vial while vortexing until a persistent, undissolved suspension remains.

  • Isothermal Agitation: Purge the vial headspace with dry Nitrogen gas, seal with a PTFE-lined cap, and secure it in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours.

  • Phase Separation: Extract a 1.0 mL aliquot of the suspension and transfer it to a PTFE microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic compounds often adsorb onto standard filter membranes (like Nylon or PVDF), which artificially lowers the measured concentration.

  • HPLC-UV Analysis: Dilute the clear supernatant volumetrically with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) and inject it into an HPLC system equipped with a C18 column and a UV detector (tuned to the λmax​ of the nitroaromatic chromophore, typically ~260-280 nm). Quantify the concentration against a freshly prepared standard curve.

The Self-Validating System: Ensuring Data Integrity

A robust protocol must inherently prove its own accuracy. In solubility testing of reactive intermediates, the primary risk is measuring a degraded mixture rather than the pure compound. This protocol employs a two-tier self-validating system:

  • Validation Tier 1: Chromatographic Purity Check (Chemical Stability) Gravimetric analysis cannot distinguish between the parent benzyl bromide and a solvolysis byproduct. By utilizing HPLC-UV, the chromatogram serves as a built-in purity check. If the area percent of the parent peak is < 98%, or if new, earlier-eluting peaks emerge (indicating the formation of more polar degradation products like alcohols or ethers), the solvent is flagged as chemically incompatible. The solubility value for that solvent is immediately invalidated.

  • Validation Tier 2: Thermodynamic Equilibrium Confirmation To prove that the system has reached true thermodynamic saturation, a secondary sampling is performed at 48 hours. The concentration is quantified and compared to the 24-hour result. If the concentration variance is ΔC≤5% , thermodynamic equilibrium is confirmed. If ΔC>5% , agitation must continue until stabilization is achieved.

References

  • United States Pharmacopeia. "USP <1236> Solubility Measurements". USP-NF. URL: [Link]

  • OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals. URL: [Link]

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter". Biorelevant.com. URL: [Link]

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Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 2-bromo-5-fluoro-3-nitrobenzyl bromide

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption peaks for the complex aromatic compound, 2-bromo-5-fluoro-3-nitrobenzyl bromide. Designed for re...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption peaks for the complex aromatic compound, 2-bromo-5-fluoro-3-nitrobenzyl bromide. Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the vibrational signatures of the molecule's key functional groups, grounding the interpretation in established spectroscopic principles.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in an absorption spectrum that serves as a unique molecular "fingerprint".[2][3] For a multi-substituted aromatic compound such as 2-bromo-5-fluoro-3-nitrobenzyl bromide, IR spectroscopy is a rapid and powerful first-pass method to confirm the presence of its constituent functional groups, thereby verifying its chemical identity. This guide will deconstruct the molecule's structure to predict its IR spectrum, explaining the causal relationships between molecular structure and vibrational frequencies.

Molecular Structure and Key Vibrational Modes

The structure of 2-bromo-5-fluoro-3-nitrobenzyl bromide incorporates several distinct functional groups, each with characteristic vibrational frequencies. The analysis will focus on the contributions from the tetrasubstituted aromatic ring, the nitro group, the carbon-halogen bonds, and the benzylic bromide moiety.

Caption: Molecular structure of 2-bromo-5-fluoro-3-nitrobenzyl bromide.

Detailed Spectral Interpretation

Aromatic Ring Vibrations

The substituted benzene ring gives rise to several characteristic peaks.

  • Aromatic C-H Stretching (ν C-H): The stretching vibrations of the C-H bonds on the aromatic ring are expected to produce weak to medium intensity bands in the 3100-3000 cm⁻¹ region.[4][5][6] The appearance of absorptions at a higher frequency than the 3000 cm⁻¹ threshold for aliphatic C-H bonds is a strong indicator of an unsaturated system like an aromatic ring or alkene.[5][7]

  • Aromatic C=C Stretching (ν C=C): The skeletal in-ring carbon-carbon double bond stretches result in a series of medium-intensity absorptions. Typically, two distinct bands are observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[1][4][5] The presence of multiple substituents can lead to additional complexity and slight shifts in these absorptions.

  • C-H Out-of-Plane Bending (γ C-H): The out-of-plane ("oop") bending of the remaining aromatic C-H bonds produces strong absorptions in the 900-675 cm⁻¹ range.[4][5] The precise position of these bands is highly diagnostic of the ring's substitution pattern.[5][8] While specific ranges are well-documented for mono- and di-substituted rings, the complex 1,2,3,5-tetrasubstitution pattern of this molecule will produce a unique pattern in this region that is best confirmed by comparison with a reference spectrum.

Nitro Group (NO₂) Vibrations

The nitro group is a powerful electron-withdrawing group and possesses highly polar bonds, which leads to some of the most intense and easily identifiable peaks in the spectrum.[9]

  • Asymmetric NO₂ Stretch (νₐₛ NO₂): This vibration gives rise to a very strong absorption band, typically found between 1550-1475 cm⁻¹ for aromatic nitro compounds.[1][10][11] This peak results from the two N-O bonds stretching out of phase. Its high intensity is a direct consequence of the large change in dipole moment during this vibration.[1][9]

  • Symmetric NO₂ Stretch (νₛ NO₂): A second strong absorption band corresponding to the in-phase stretching of the N-O bonds appears in the 1360-1290 cm⁻¹ range.[1][10][11] The presence of this pair of strong "eye teeth" peaks is a definitive indicator of a nitro group.[9]

  • C-N Stretch (ν C-N): The stretching of the C-N bond connecting the nitro group to the aromatic ring is expected to produce a medium intensity band in the 890-835 cm⁻¹ region.[1][9]

Carbon-Halogen Vibrations

The molecule contains three different types of carbon-halogen bonds, each with a distinct signature, although they appear in the lower frequency "fingerprint" region of the spectrum.

  • Aromatic C-F Stretch (ν C-F): The carbon-fluorine bond is very strong and polar, resulting in a very strong absorption. For aryl fluorides, this peak is typically found in the 1400-1000 cm⁻¹ range, often appearing as one of the most intense bands in the fingerprint region.[12]

  • Aromatic and Aliphatic C-Br Stretches (ν C-Br): The molecule has two C-Br bonds: one attached directly to the aromatic ring and one in the benzylic CH₂Br group. Both C-Br stretching vibrations absorb in a similar, lower-wavenumber region of 690-515 cm⁻¹ .[4][13] These bands are of medium to strong intensity. Distinguishing between the two may not be possible as their ranges overlap significantly.

Benzylic Methylene (-CH₂Br) Vibrations

The benzyl bromide group introduces vibrations characteristic of an alkyl halide.

  • Aliphatic C-H Stretching (ν C-H): The symmetric and asymmetric stretches of the two C-H bonds in the methylene (-CH₂) group will appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[14][15] These peaks will be clearly resolved from the higher-frequency aromatic C-H stretches.

  • CH₂ Bending (Scissoring, δ CH₂): The scissoring deformation of the methylene group typically gives rise to a medium-intensity band around 1470-1450 cm⁻¹ .[4][14] This absorption may overlap with the higher-frequency aromatic C=C ring stretch.

  • CH₂ Wagging (ω CH₂): In terminal alkyl halides, a characteristic C-H wag of the –CH₂X group is observed between 1300-1150 cm⁻¹ .[4][13] This medium-intensity band provides further evidence for the benzylic bromide structure.

Summary of Predicted IR Absorption Peaks

The following table summarizes the expected characteristic IR absorptions for 2-bromo-5-fluoro-3-nitrobenzyl bromide.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
3000 - 2850Aliphatic C-H Stretch (-CH₂)Medium
1600 - 1585Aromatic C=C Ring StretchMedium
1550 - 1475Asymmetric NO₂ StretchStrong
1500 - 1400Aromatic C=C Ring StretchMedium
1470 - 1450CH₂ Bending (Scissoring)Medium
1360 - 1290Symmetric NO₂ StretchStrong
1400 - 1000Aromatic C-F StretchStrong
1300 - 1150CH₂ Wagging (-CH₂Br)Medium
890 - 835C-N StretchMedium
900 - 675Aromatic C-H Out-of-Plane BendStrong
690 - 515C-Br Stretch (Aromatic & Aliphatic)Medium to Strong

Standard Experimental Protocol: KBr Pellet Method

To obtain a high-quality IR spectrum of a solid sample like 2-bromo-5-fluoro-3-nitrobenzyl bromide, the Potassium Bromide (KBr) pellet method is a standard and reliable protocol.

Methodology:

  • Sample Preparation: Gently grind 1-2 mg of the solid sample with a mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Mix thoroughly with the sample until a fine, homogeneous powder is obtained. The KBr must be free of moisture, which is typically ensured by oven-drying prior to use.

  • Pellet Pressing: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. This action sinters the KBr into a transparent or translucent disc, with the sample evenly dispersed within the matrix.

  • Background Scan: Place the empty sample holder into the FTIR spectrometer and run a background scan. This captures the spectral signature of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

  • Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Trustworthiness: This protocol is self-validating. A properly prepared pellet will be transparent and free of cracks. The resulting spectrum should show a flat baseline and be free of broad, rolling absorptions around 3400 cm⁻¹ and sharp peaks around 1640 cm⁻¹, which would indicate water contamination in the KBr.

Logical Workflow for Spectral Interpretation

The following workflow illustrates a systematic approach to identifying the key features in the IR spectrum of a complex molecule.

Caption: Logical workflow for IR spectrum interpretation.

Conclusion

The infrared spectrum of 2-bromo-5-fluoro-3-nitrobenzyl bromide is predicted to be complex but highly informative. The definitive presence of the molecule can be confirmed by identifying several key diagnostic absorptions. The most prominent of these are the pair of strong nitro group stretches (~1550 and ~1350 cm⁻¹), the strong C-F stretch in the fingerprint region, the distinct aromatic versus aliphatic C-H stretches on either side of 3000 cm⁻¹, and the lower-frequency C-Br absorptions. By systematically analyzing these regions, researchers can confidently verify the structural integrity of this multifaceted compound.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from University of Colorado Boulder Department of Chemistry website. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Nitro Groups. Retrieved from University of Colorado Boulder Department of Chemistry website. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website. [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Leevers Foods. (n.d.). Benzene Ring Ir Spectrum. Retrieved from Leevers Foods website. [Link]

  • Scribd. (n.d.). IR Spectroscopy of Nitro Group Stretching. Retrieved from Scribd website. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website. [Link]

  • University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Massachusetts website. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from University of Colorado Boulder Department of Chemistry website. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Chart. Retrieved from University of Colorado Boulder Department of Chemistry website. [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Brown, P. (2026, March 1). The infrared spectrum of benzene C6H6. Retrieved from Doc Brown's Chemistry website. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU Department of Chemistry and Biochemistry website. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from Wikipedia website. [Link]

  • King Saud University. (n.d.). Infrared (IR) spectroscopy. Retrieved from King Saud University Faculty website. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd website. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from SlideShare website. [Link]

  • National Institutes of Health. (n.d.). Benzyl Bromide. PubChem. Retrieved from NIH National Center for Biotechnology Information website. [Link]

  • ResearchGate. (2015, September 22). Generation and IR spectroscopic study of benzyl radical. Retrieved from ResearchGate website. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from UCSC Chemistry & Biochemistry website. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from UCLA Chemistry & Biochemistry website. [Link]

  • University of Calgary. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from University of Calgary Chemistry website. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from OpenStax website. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from ChemTalk website. [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts website. [Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from YouTube website. [Link]

  • Michigan State University. (n.d.). Infrared spectra. Retrieved from Michigan State University Department of Chemistry website. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Handling Protocol for 2-Bromo-5-fluoro-3-nitrobenzyl Bromide

Introduction and Strategic Overview 2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9, MFCD28348592) is a highly functionalized electrophilic building block utilized extensively in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9, MFCD28348592) is a highly functionalized electrophilic building block utilized extensively in medicinal chemistry and drug development[1][2]. The presence of orthogonal reactive sites—a benzylic bromide for alkylation, an aryl bromide for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck), and a nitro group for subsequent reduction to an aniline—makes it an invaluable intermediate for synthesizing complex polycyclic or heterocyclic pharmaceutical scaffolds.

This application note details a highly optimized, self-validating protocol for the synthesis of 2-bromo-5-fluoro-3-nitrobenzyl bromide via the Wohl-Ziegler radical bromination of its toluene precursor, 2-bromo-5-fluoro-3-nitrotoluene.

Mechanistic Insights: The Wohl-Ziegler Bromination

To ensure high fidelity in the synthesis, it is critical to understand the underlying causality of the reaction conditions. The transformation relies on a free-radical substitution mechanism:

  • Initiation: Azobisisobutyronitrile (AIBN) thermally decomposes at approximately 65–85 °C to yield nitrogen gas and two 2-cyanoprop-2-yl radicals.

  • Propagation: These radicals abstract a bromine atom from N-bromosuccinimide (NBS) to form a bromine radical. The bromine radical then selectively abstracts a hydrogen atom from the benzylic position of 2-bromo-5-fluoro-3-nitrotoluene—driven by the resonance stabilization of the resulting benzylic radical.

  • Bromination: The benzylic radical reacts with another molecule of NBS (or molecular bromine generated in situ), yielding the target benzyl bromide and a succinimidyl radical to continue the chain.

Critical Success Factors:

  • Anhydrous Conditions: Moisture degrades NBS into hypobromous acid, which promotes unwanted electrophilic aromatic substitution rather than the desired radical benzylic bromination.

  • Deoxygenation: Molecular oxygen ( O2​ ) is a diradical that rapidly quenches carbon-centered radicals, terminating the propagation chain. Thorough inert gas sparging is mandatory.

Experimental Workflow Visualization

SynthesisWorkflow SM 2-Bromo-5-fluoro- 3-nitrotoluene Reagents Add NBS (1.05 eq) & AIBN (0.05 eq) SM->Reagents Degas Argon Sparging (Remove O2 Quenchers) Reagents->Degas Reflux Reflux at 85°C (Radical Initiation) Degas->Reflux Filter Cool to 0°C & Filter (Precipitate Succinimide) Reflux->Filter Workup Aqueous Wash & Organic Extraction Filter->Workup Purify Silica Gel Chromatography Workup->Purify Product 2-Bromo-5-fluoro- 3-nitrobenzyl bromide Purify->Product

Fig 1: Step-by-step experimental workflow for the radical bromination process.

Materials and Reagents

Note: Historically, carbon tetrachloride ( CCl4​ ) was the solvent of choice for this reaction. Due to its severe toxicity and ozone-depleting properties, this protocol utilizes Benzotrifluoride ( PhCF3​ ), which offers similar radical-stabilizing properties and boiling point (102 °C) but is significantly greener.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Bromo-5-fluoro-3-nitrotoluene234.021.02.34 gStarting Material
N-Bromosuccinimide (NBS)177.981.051.87 gBromine Source
Azobisisobutyronitrile (AIBN)164.210.0582 mgRadical Initiator
Benzotrifluoride ( PhCF3​ )146.11-25 mLSolvent

Step-by-Step Synthesis Protocol

Phase 1: Setup and Initiation
  • Glassware Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry Argon.

  • Reagent Loading: Add 2-bromo-5-fluoro-3-nitrotoluene (2.34 g, 10.0 mmol) and anhydrous benzotrifluoride (25 mL) to the flask. Stir until complete dissolution is achieved.

  • Addition of Reactants: Add N-bromosuccinimide (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol) to the solution. Note: NBS should be recrystallized from boiling water and dried under vacuum over P2​O5​ prior to use to ensure it is free of molecular bromine and moisture.

  • Degassing (Critical Step): Submerge a long needle into the reaction mixture and sparge with Argon for 15 minutes. This purges dissolved oxygen, preventing the premature termination of the radical chain reaction.

Phase 2: Reaction and Monitoring
  • Heating: Lower the flask into a pre-heated oil bath set to 85–90 °C.

  • Reflux: Maintain reflux for 4 to 6 hours. The reaction mixture will initially appear pale yellow and heterogeneous (NBS is partially insoluble). As the reaction proceeds, NBS is consumed and succinimide (which is highly insoluble in PhCF3​ ) floats to the surface.

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1, UV visualization). The benzylic bromide product will elute slightly slower than the starting toluene derivative due to increased polarity.

Phase 3: Workup and Purification
  • Quenching: Once the starting material is consumed, remove the flask from the oil bath and cool immediately to 0 °C in an ice bath for 30 minutes to ensure complete precipitation of succinimide.

  • Filtration: Filter the cold mixture through a sintered glass funnel (porosity 3) to remove the succinimide byproduct. Wash the filter cake with cold PhCF3​ (2 × 5 mL).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3​ (20 mL) to remove acidic impurities, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 0-5% Ethyl Acetate in Hexanes. Collect the product fractions and concentrate to afford 2-bromo-5-fluoro-3-nitrobenzyl bromide as a solid.

Safety and Handling

2-Bromo-5-fluoro-3-nitrobenzyl bromide is a hazardous substance. According to regulatory safety data[1], it carries the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Specific Handling Precautions:

  • Lachrymator Property: Benzyl bromides are potent lachrymators (tear-inducing agents) and alkylating agents. They interact covalently with nucleophiles in mucous membranes.

  • Engineering Controls: Handle strictly within a BS-approved, adequately ventilated fume cupboard[1].

  • PPE: Wear protective clothing, nitrile gloves (double-gloving recommended), and safety goggles to prevent skin and eye contact[1].

  • Decontamination: In case of skin contact, wash immediately with plenty of soap and water. If spillage occurs, remove and thoroughly wash any contaminated clothing[1].

References

  • Safety Data Sheet: 2-Bromo-5-fluoro-3-nitrobenzyl bromide Source: Key Organics URL
  • Product Catalog: 2-Bromo-5-fluoro-3-nitrobenzyl bromide[1807120-19-9] Source: Combi-Blocks URL

Sources

Application

Preparation of Benzylamine Derivatives from 2-Bromo-5-fluoro-3-nitrobenzyl Bromide: A Comprehensive Application Note &amp; Protocol

Executive Summary The synthesis of highly functionalized benzylamines is a cornerstone of modern drug discovery and medicinal chemistry. 2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9) [1] is a densely substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized benzylamines is a cornerstone of modern drug discovery and medicinal chemistry. 2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9) [1] is a densely substituted, versatile building block that offers four distinct vectors for chemical diversification. This application note details the mechanistic rationale and validated experimental protocols for the selective conversion of its benzylic bromide moiety into primary, secondary, and tertiary benzylamine derivatives.

By exploiting the kinetic differences between aliphatic nucleophilic substitution ( SN​2 ) and aromatic nucleophilic substitution ( SN​Ar ), researchers can achieve absolute chemoselectivity under mild conditions, preserving the aryl halides and nitro group for downstream cross-coupling or reduction workflows.

Chemical Context & Mechanistic Rationale

To successfully utilize 2-bromo-5-fluoro-3-nitrobenzyl bromide, one must understand the electronic environment of its reactive sites. The molecule presents a classic chemoselectivity challenge:

  • Benzylic Bromide: Highly electrophilic due to the low activation energy of the SN​2 transition state, which is stabilized by the adjacent aromatic π -system.

  • Aryl Fluoride: While fluorine is an excellent leaving group for SN​Ar , in this specific isomer, the fluorine (position 5) is meta to the strongly electron-withdrawing nitro group (position 3). Because SN​Ar requires ortho or para activation to stabilize the Meisenheimer complex, this aryl fluoride is surprisingly resistant to nucleophilic attack at room temperature.

  • Aryl Bromide: Inert to mild nucleophiles; requires transition-metal catalysis (e.g., Pd or Cu) for activation.

  • Nitro Group: Susceptible to strong reducing agents but stable to mild nucleophiles and bases.

Chemoselectivity SM 2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9) Site1 Benzylic Bromide (Fast SN2 Kinetics) SM->Site1 Amines / Azides (RT to 60°C) Site2 Aryl Bromide (Requires Transition Metals) SM->Site2 Pd/Cu Catalysis (Orthogonal) Site3 Aryl Fluoride (Meta to NO2, SNAr Resistant) SM->Site3 Strong Nu- + Heat (Orthogonal) Site4 Nitro Group (Requires Reductants) SM->Site4 H2, Pd/C or Fe (Orthogonal)

Chemoselectivity map of 2-bromo-5-fluoro-3-nitrobenzyl bromide.

The Over-Alkylation Problem

When synthesizing primary benzylamines , direct amination with ammonia ( NH3​ ) is fundamentally flawed. The resulting primary amine is more nucleophilic than ammonia itself, leading to rapid over-alkylation and the formation of secondary and tertiary amine mixtures [2]. To bypass this, we employ an indirect Azidation-Staudinger Reduction sequence. Alternatively, the Gabriel Synthesis [3] can be used, but the harsh hydrazine deprotection step can compromise sensitive functional groups. The Staudinger reduction is exceptionally mild and leaves the nitro group intact [4].

For secondary and tertiary benzylamines , direct SN​2 amination using a primary or secondary aliphatic amine (e.g., morpholine) is highly efficient and self-limiting.

Strategic Pathways for Amination

Workflow SM 2-Bromo-5-fluoro-3-nitrobenzyl bromide Azide Benzyl Azide Intermediate (Stable, Isolable) SM->Azide NaN3 (1.2 eq) DMF, RT, 2h SecTert Secondary/Tertiary Benzylamine (Target Product B) SM->SecTert 1° or 2° Amine (1.1 eq) K2CO3 (2.0 eq) MeCN, 0°C to RT, 4h Primary Primary Benzylamine (Target Product A) Azide->Primary PPh3 (1.1 eq), H2O THF, RT, 12h

Divergent synthetic workflows for primary vs. secondary/tertiary benzylamines.

Experimental Protocols

Protocol A: Synthesis of Primary Benzylamine via Staudinger Reduction

Target: (2-Bromo-5-fluoro-3-nitrophenyl)methanamine

Safety Note: Polyfunctionalized benzyl azides can be energetic. The carbon-to-nitrogen ratio of the intermediate is low. Keep reactions on a moderate scale (<10 g), avoid heating above 80°C, and do not concentrate the azide intermediate to absolute dryness on a rotary evaporator.

Step 1: Azidation

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-fluoro-3-nitrobenzyl bromide (1.0 eq, 5.0 mmol, 1.56 g).

  • Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Reaction: Add Sodium Azide ( NaN3​ ) (1.2 eq, 6.0 mmol, 390 mg) in one portion. Stir the reaction mixture at room temperature (20-25°C) under an argon atmosphere.

  • Validation: Monitor via TLC (9:1 Hexanes:EtOAc). The starting material ( Rf​≈0.6 ) will convert to the slightly less polar azide ( Rf​≈0.65 ) within 2 hours.

  • Workup: Quench the reaction by adding 50 mL of cold water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 30°C) to yield the crude benzyl azide as a pale yellow oil. Proceed immediately to Step 2.

Step 2: Staudinger Reduction

  • Setup: Dissolve the crude benzyl azide (approx. 5.0 mmol) in Tetrahydrofuran (THF) (20 mL) in a 100 mL flask.

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ ) (1.1 eq, 5.5 mmol, 1.44 g) portion-wise at 0°C. Self-Validation: The immediate evolution of nitrogen gas ( N2​ ) bubbles confirms the formation of the phosphazide and subsequent aza-ylide intermediate [4].

  • Hydrolysis: Once gas evolution ceases (approx. 30 mins), add distilled water (10.0 eq, 50 mmol, 0.9 mL). Warm the mixture to room temperature and stir for 12 hours.

  • Workup & Purification: Concentrate the mixture under reduced pressure to remove THF. Dissolve the residue in Dichloromethane (DCM) (30 mL) and extract with 1M HCl ( 3×15 mL). The amine product moves to the aqueous layer, leaving triphenylphosphine oxide (TPPO) in the organic layer. Basify the aqueous layer to pH 10 using 2M NaOH, and extract with DCM ( 3×20 mL). Dry the combined organics over Na2​SO4​ and concentrate to yield the pure primary amine.

Protocol B: Synthesis of Tertiary Benzylamine via Direct SN​2 Amination

Target: 4-(2-Bromo-5-fluoro-3-nitrobenzyl)morpholine

  • Setup: In a 50 mL round-bottom flask, suspend Potassium Carbonate ( K2​CO3​ ) (2.0 eq, 10.0 mmol, 1.38 g) in anhydrous Acetonitrile (MeCN) (15 mL).

  • Reagent Addition: Add 2-bromo-5-fluoro-3-nitrobenzyl bromide (1.0 eq, 5.0 mmol, 1.56 g) to the suspension. Cool the mixture to 0°C using an ice bath.

  • Amination: Dropwise, add Morpholine (1.1 eq, 5.5 mmol, 0.48 mL) over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Causality: The mild base neutralizes the generated HBr, preventing the protonation of morpholine, while keeping the temperature low prevents any competing SN​Ar at the fluorine atom.

  • Validation: TLC (7:3 Hexanes:EtOAc) will show complete consumption of the starting material and the appearance of a highly polar, UV-active spot ( Rf​≈0.2 ) that stains positive with ninhydrin (if secondary) or Dragendorff's reagent.

  • Workup: Filter the mixture through a sintered glass funnel to remove inorganic salts. Concentrate the filtrate. Dissolve the crude residue in EtOAc (30 mL), wash with water ( 2×15 mL) and brine (15 mL), dry over MgSO4​ , and concentrate. The product can be used without further purification or recrystallized from hot ethanol.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected analytical outcomes for the described protocols.

Target DerivativeStrategyReagents & ConditionsTimeExpected YieldChemoselectivity Profile
Primary Amine Azidation + Staudinger1. NaN3​ , DMF, RT2. PPh3​ , H2​O , THF, RT2 h12 h82 - 88% (Over 2 steps)Nitro group intact; No over-alkylation; Aryl halides unreacted.
Secondary Amine Direct SN​2 Amination MeNH2​ (1.5 eq), K2​CO3​ , MeCN, 0°C to RT4 h75 - 80%Trace over-alkylation (<5%); Aryl halides unreacted.
Tertiary Amine Direct SN​2 AminationMorpholine (1.1 eq), K2​CO3​ , MeCN, 0°C to RT4 h90 - 95%No over-alkylation possible; Aryl halides unreacted.

References

  • Master Organic Chemistry. "The Gabriel Synthesis." Master Organic Chemistry, Jan 2018. Available at:[Link]

  • Wikipedia Contributors. "Gabriel synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Lenstra, D. C., et al. "Catalytic Staudinger Reduction at Room Temperature." The Journal of Organic Chemistry, May 2019. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 2-Bromo-5-fluoro-3-nitrobenzyl Bromide

Welcome to the Advanced Electrophiles Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of highly functionalized benzylic halides. 2-Bromo-5-f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Electrophiles Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of highly functionalized benzylic halides. 2-Bromo-5-fluoro-3-nitrobenzyl bromide is a highly versatile, yet sensitive, electrophile used extensively in drug development. To successfully utilize this compound, we must move beyond basic handling and understand the fundamental mechanistic causality behind its degradation.

Part 1: Mechanistic Causality of Hydrolysis (The "Why")

When working with 2-bromo-5-fluoro-3-nitrobenzyl bromide, many researchers assume that the massive steric bulk and electron-withdrawing nature of the ring substituents will protect the benzylic position from degradation. This is a dangerous misconception.

While the 3-nitro, 5-fluoro, and 2-bromo groups exert a strong inductive pull (-I effect) that severely destabilizes the incipient carbocation—effectively shutting down the SN​1 hydrolysis pathway 1[1]—the primary benzylic carbon remains highly electrophilic. Consequently, the molecule is exceptionally vulnerable to SN​2 nucleophilic attack by ambient moisture or hydroxide ions 2[2]. The causality is simple: the unimolecular degradation route is blocked, but the bimolecular door is left wide open for water 3[3].

Pathway Visualization

G A 2-Bromo-5-fluoro-3-nitrobenzyl bromide B Moisture Exposure (H2O in solvent/air) A->B Improper Storage E Anhydrous Conditions (Schlenk/Glovebox) A->E Best Practice C SN2 Attack at Benzylic Carbon B->C D Hydrolysis Product: Benzyl Alcohol + HBr C->D F Target Nucleophile (Amine/Thiol) E->F G Successful Alkylation F->G

Logical workflow of benzylic hydrolysis vs. anhydrous substitution pathways.

Part 2: Quantitative Data on Hydrolysis Dynamics

To understand the urgency of anhydrous conditions, compare the hydrolytic half-lives of various benzyl halides. Notice how the nitro group shifts the dominant mechanism entirely to SN​2 .

Substituent ProfileDominant Hydrolysis MechanismRelative Hydrolytic Half-Life (pH 7, 25°C)Nucleophile Sensitivity
Unsubstituted Benzyl Bromide SN​1 / SN​2 Mixed~15 hoursModerate
3-Nitrobenzyl Halide SN​2 >1 Month (due to SN​1 suppression)High (to OH− )
2-Bromo-5-fluoro-3-nitrobenzyl bromide SN​2 Estimated >1 Month (Neutral H2O)Extreme (to OH− )
p-Methoxybenzyl Bromide SN​1 <5 minutesLow

Part 3: Troubleshooting Guides & FAQs

Q: My reaction requires a basic environment. How do I prevent base-catalyzed hydrolysis (saponification) of the benzyl bromide? A: Base-catalyzed elimination or substitution becomes highly competitive under aqueous basic conditions 4[4]. Because the SN​2 pathway is highly sensitive to nucleophile strength, OH− will rapidly saponify the benzyl bromide into the corresponding alcohol. To prevent this, strictly avoid aqueous bases. Utilize anhydrous, non-nucleophilic organic bases (e.g., DIPEA) or finely milled anhydrous inorganic bases (e.g., K 2​ CO 3​ ) suspended in dry, aprotic solvents (such as DMF or MeCN).

Q: I observe a new peak in my 1 H NMR around 4.7 ppm. What happened? A: You are observing the spectroscopic signature of hydrolysis. In 1 H NMR (CDCl 3​ ), the intact benzylic protons (-CH 2​ Br) of 2-bromo-5-fluoro-3-nitrobenzyl bromide typically appear as a sharp singlet around 4.4–4.6 ppm. If moisture infiltrates your system, the SN​2 displacement yields the benzylic alcohol. The resulting -CH 2​ OH protons shift slightly downfield (4.6–4.8 ppm) due to the higher electronegativity of oxygen compared to bromine, accompanied by a broad, D 2​ O-exchangeable -OH peak.

Q: How should I store 2-bromo-5-fluoro-3-nitrobenzyl bromide to ensure long-term stability? A: The compound must be isolated from atmospheric moisture. Store it in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at -20°C 5[5]. Crucially , when removing it from cold storage, allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial immediately condenses atmospheric water into the reagent, initiating slow hydrolysis.

Part 4: Self-Validating Anhydrous Alkylation Protocol

To guarantee the integrity of your experiment, you must employ a self-validating system. This protocol utilizes Schlenk techniques to guarantee a 0% moisture environment, incorporating an in-situ validation step before the addition of precious nucleophiles.

Step 1: System Preparation & Purging
  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 mmHg) for 5 minutes.

  • Backfill the flask with high-purity Argon. Repeat the vacuum-Argon cycle three times to ensure complete removal of surface moisture.

Step 2: Reagent Transfer
  • Inside an inert-atmosphere glovebox, weigh the required amount of 2-bromo-5-fluoro-3-nitrobenzyl bromide.

  • Transfer the solid to the Schlenk flask and seal it with a rubber septum before removing it from the glovebox.

Step 3: Solvent & Base Addition
  • Using a dry, argon-purged syringe, inject anhydrous N,N-dimethylformamide (DMF) (pre-dried over activated 3Å molecular sieves).

  • Inject 2.0 equivalents of anhydrous N,N-diisopropylethylamine (DIPEA). Stir the mixture at 0°C.

Step 4: The Self-Validation Checkpoint (Critical)

Do not proceed blindly. Before introducing your target nucleophile, you must prove the system is anhydrous.

  • Extract a 10 µL aliquot of the reaction mixture using a micro-syringe.

  • Quench the aliquot into a dry NMR tube containing anhydrous CDCl 3​ .

  • Run a rapid 1 H NMR scan.

  • Validation Logic: If the spectrum shows only the sharp singlet at ~4.5 ppm (-CH 2​ Br) and no peak at ~4.7 ppm (-CH 2​ OH), your system is perfectly anhydrous. You may proceed. If the alcohol peak is present, the solvent or base was wet, and the batch must be aborted to save the target nucleophile.

Step 5: Nucleophilic Substitution
  • Once validated, add the target nucleophile (e.g., a secondary amine) dropwise to the 0°C solution.

  • Allow the reaction to slowly warm to room temperature under continuous Argon flow until completion.

References

  • Hydrolytic Stabilization of Protected p-Hydroxybenzyl Halides Designed as Latent Quinone Methide Precursors , The Journal of Organic Chemistry - ACS Publications,[Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation , Master Organic Chemistry,[Link]

  • Relative Ease of Hydrolysis , Cambridge (CIE) A Level Chemistry, [Link]

  • HYDROLYSIS , Vancouver Island University (viu.ca), [Link]

Sources

Optimization

optimizing reaction conditions for 2-bromo-5-fluoro-3-nitrobenzyl bromide synthesis

Welcome to the Technical Support Center for the synthesis of 2-bromo-5-fluoro-3-nitrobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-5-fluoro-3-nitrobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis. The information herein is grounded in established principles of organic chemistry to ensure scientific integrity and practical applicability.

I. Reaction Overview & Mechanism

The synthesis of 2-bromo-5-fluoro-3-nitrobenzyl bromide from 2-bromo-5-fluoro-3-nitrotoluene is a classic example of a benzylic bromination.[1][2] This reaction proceeds via a free-radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position (the carbon adjacent to the aromatic ring).[2][3] The resulting benzylic radical is stabilized by resonance with the aromatic ring, which accounts for the high regioselectivity of this transformation.[1][3]

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂), which is necessary to favor the radical substitution pathway over competitive electrophilic aromatic substitution.[3][4] The reaction is typically initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5]

Reaction Scheme:

Starting Material: 2-bromo-5-fluoro-3-nitrotoluene Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) Solvent: Non-polar solvent (e.g., carbon tetrachloride, cyclohexane) Product: 2-bromo-5-fluoro-3-nitrobenzyl bromide

Visualizing the Core Mechanism

Benzylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Heat/Light RadicalNBS RadicalNBS Br_radical Bromine Radical (Br•) RadicalNBS->Br_radical H-abstraction Toluene_DerivativeBr_radical Toluene_DerivativeBr_radical Benzylic_RadicalHBr Benzylic_RadicalHBr Toluene_DerivativeBr_radical->Benzylic_RadicalHBr Benzylic_RadicalBr2 Benzylic_RadicalBr2 ProductBr_radical ProductBr_radical Benzylic_RadicalBr2->ProductBr_radical NBSHBr NBSHBr SuccinimideBr2 SuccinimideBr2 NBSHBr->SuccinimideBr2 Br_radicalBr_radical Br_radicalBr_radical Br2 Bromine Br_radicalBr_radical->Br2 Benzylic_RadicalBr_radical Benzylic_RadicalBr_radical Product 2-bromo-5-fluoro-3-nitrobenzyl bromide Benzylic_RadicalBr_radical->Product NBS N-Bromosuccinimide Toluene_Derivative 2-bromo-5-fluoro-3-nitrotoluene Benzylic_Radical Benzylic Radical HBr Hydrogen Bromide Succinimide Succinimide Troubleshooting Workflow start Reaction Issue low_yield Low/No Yield start->low_yield side_products Side Products start->side_products stalled_reaction Stalled Reaction start->stalled_reaction purification_issue Purification Issues start->purification_issue check_initiator check_initiator low_yield->check_initiator Check Initiator check_impurities check_impurities low_yield->check_impurities Check for Inhibitors check_nbs check_nbs side_products->check_nbs Check NBS Purity check_solvent check_solvent side_products->check_solvent Check Solvent Polarity check_temp check_temp stalled_reaction->check_temp Check Temperature filter_succinimide filter_succinimide purification_issue->filter_succinimide Filter Succinimide optimize_chromatography optimize_chromatography purification_issue->optimize_chromatography Optimize Chromatography Experimental Workflow setup 1. Reaction Setup addition 2. Reagent Addition setup->addition initiation 3. Initiation (Heat/Light) addition->initiation monitoring 4. Monitor by TLC initiation->monitoring workup 5. Workup (Cooling) monitoring->workup filtration 6. Filtration workup->filtration washing 7. Washing filtration->washing drying 8. Drying & Concentration washing->drying purification 9. Purification drying->purification

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 2-Bromo-5-fluoro-3-nitrobenzyl Bromide

Welcome to the advanced technical support center for 2-bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9). This highly functionalized electrophile is a critical building block in drug development, but its complex s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for 2-bromo-5-fluoro-3-nitrobenzyl bromide (CAS: 1807120-19-9). This highly functionalized electrophile is a critical building block in drug development, but its complex substitution pattern makes it exceptionally sensitive to environmental degradation. This guide provides researchers with mechanistically grounded troubleshooting steps and self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Causality & FAQs

Q: Why is 2-bromo-5-fluoro-3-nitrobenzyl bromide exceptionally sensitive to both light and moisture compared to standard benzyl halides? A: The sensitivity is driven by a synergistic effect of its specific functional groups, which activate two distinct degradation pathways:

  • Moisture (Hydrolysis): The benzylic carbon is highly electrophilic. While the ortho-bromo group provides minor steric shielding, the strong electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups significantly increases the susceptibility of the benzylic carbon to nucleophilic attack by atmospheric water. This SN2-type hydrolysis leads to the formation of 2-bromo-5-fluoro-3-nitrobenzyl alcohol and corrosive hydrogen bromide (HBr) gas 1.

  • Light (Photolysis): Benzyl bromides undergo rapid homolytic cleavage of the C-Br bond under UV and visible light, forming highly reactive benzylic and bromine radicals 2. Furthermore, recent photochemical studies demonstrate that visible light actively drives the hydrolysis of benzyl halides in the presence of moisture, meaning light and water act synergistically to accelerate the destruction of the compound 3.

Q: What are the visual indicators that my batch has degraded? A: Pure 2-bromo-5-fluoro-3-nitrobenzyl bromide should be a pale yellow or off-white substance. Degradation is indicated by:

  • Fuming upon opening: Indicates HBr gas generation from hydrolysis 1.

  • Dark brown/orange discoloration: Indicates the formation of elemental bromine (Br₂) or complex radical coupling products resulting from photolysis.

  • Insolubility in non-polar solvents: The formation of the highly polar benzyl alcohol degradant will result in a cloudy suspension when the compound is dissolved in anhydrous hexanes or heptane.

Mechanisms Compound 2-Bromo-5-fluoro-3-nitrobenzyl bromide Light Photon Absorption (hv) Compound->Light Actinic Exposure Moisture Atmospheric H2O Compound->Moisture Ambient Air Photolysis Homolytic C-Br Cleavage Light->Photolysis Hydrolysis Nucleophilic Substitution Light->Hydrolysis Visible-Light Driven Moisture->Hydrolysis Radicals Benzylic & Bromine Radicals Photolysis->Radicals Alcohol Benzyl Alcohol + HBr Gas Hydrolysis->Alcohol

Caption: Logical relationship of light and moisture-induced degradation pathways.

Part 2: Quantitative Impact of Storage Conditions

To establish trustworthy handling guidelines, it is critical to understand how environmental variables impact the half-life of the reagent. The table below summarizes the expected integrity of the compound under various conditions 4.

Storage ConditionLight ExposureMoisture LevelEstimated Shelf LifePrimary Degradant
20°C, Ambient Lab BenchStandard FluorescentAmbient (~40% RH)< 48 hoursBenzyl alcohol & HBr
4°C, Standard FridgeDark (Clear Glass)Moderate (~20% RH)1-2 weeksBenzyl alcohol
4°C, DesiccatorDark (Amber Glass)< 5% RH3-6 monthsTrace radical dimers
-20°C, Argon Atmosphere Dark (Foil Wrapped) < 1 ppm H₂O > 12 months None (Optimal)

Part 3: Troubleshooting & Self-Validating Protocols

A self-validating protocol contains internal checks at every step, ensuring that if a failure occurs (e.g., moisture ingress), the scientist is immediately alerted before proceeding to a costly reaction.

Protocol A: Anhydrous & Actinic Handling Workflow

Objective: Transfer and aliquot the reagent without inducing radical formation or nucleophilic substitution.

  • Environmental Control: Transfer the sealed reagent bottle into an argon-filled glovebox.

    • Self-Validation: Glovebox sensors must read < 1 ppm H₂O and O₂ before the primary container is opened. If levels spike upon opening, the container's exterior was contaminated.

  • Aliquotting: Divide the bulk reagent into single-use amber glass vials.

    • Self-Validation: Amber glass explicitly blocks UV/Vis wavelengths < 500 nm, preventing the initiation of homolytic C-Br cleavage.

  • Sealing: Seal vials with PTFE-lined silicone septa and crimp caps.

    • Self-Validation: PTFE provides chemical inertness against halogenated organics, while the silicone backing ensures a hermetic moisture barrier.

Workflow Start Inspect Reagent Container Transfer Transfer to Argon Glovebox (Monitor: <1 ppm H2O) Start->Transfer Dissolve Dissolve in Anhydrous Solvent (Check: Clear Solution) Transfer->Dissolve Filter Filter via PTFE Membrane (Check: No Residue) Dissolve->Filter Aliquot Aliquot into Amber Vials (Block UV/Vis) Filter->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Caption: Self-validating workflow for handling sensitive benzyl bromides.

Protocol B: Rescue & Purification of Degraded Reagent

Symptom: The reagent has turned dark brown/orange and releases acidic fumes upon opening. Objective: Remove HBr, elemental bromine, and benzyl alcohol degradants from a compromised batch prior to sensitive cross-coupling reactions.

  • Dissolution & Visual Check: Dissolve the crude mass in anhydrous, degassed heptane (10 mL/g) under an argon atmosphere.

    • Self-Validation: A successful dissolution leaves polar degradants (benzyl alcohol, polymeric networks) undissolved. If the solution is completely clear, degradation is minimal. If cloudy, proceed to step 2.

  • Filtration: Filter the mixture through a 0.22 μm PTFE membrane to remove insoluble benzyl alcohol byproducts.

    • Self-Validation: The dry mass of the filter cake provides a direct quantitative estimate of the extent of hydrolysis.

  • Mild Base Wash: Wash the organic filtrate quickly with ice-cold, saturated aqueous NaHCO₃ (degassed).

    • Self-Validation: Effervescence (CO₂ release) confirms the neutralization of HBr gas. Cease washing immediately when effervescence stops to prevent base-catalyzed hydrolysis of the intact product.

  • Drying: Pass the organic layer through a plug of baked anhydrous MgSO₄.

    • Self-Validation: The MgSO₄ should remain free-flowing. Clumping indicates excessive residual water from the wash step.

  • Concentration & Crystallization: Concentrate the filtrate under reduced pressure (in actinic/dark glassware) and recrystallize from minimal anhydrous pentane at -20°C.

    • Self-Validation: The formation of pale yellow/white crystals confirms the successful isolation of pure 2-bromo-5-fluoro-3-nitrobenzyl bromide.

References

  • [2] Picosecond and nanosecond laser flash photolysis study of some halogenated benzene derivatives. Journal of the Chemical Society, Faraday Transactions 2 (RSC Publishing). 2

  • [4] Safety Data Sheet: 2-Bromo-5-fluoro-3-nitrobenzyl bromide. Key Organics. 4

  • [3] Visible-Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Asian Journal of Organic Chemistry. 3

  • [1] ICSC 1225 - BENZYL BROMIDE. International Labour Organization (ILO). 1

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for 2-Bromo-5-fluoro-3-nitrobenzyl Bromide: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary The accurate quantification of highly reactive synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

The accurate quantification of highly reactive synthetic intermediates is a persistent challenge in pharmaceutical development. 2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS 1807120-19-9) is a multi-substituted, electron-deficient electrophile widely used in drug synthesis. Like many benzyl halides, it is classified as a potential genotoxic impurity (PGI) and requires rigorous analytical control[1].

However, standard High-Performance Liquid Chromatography (HPLC) methods often fail when applied to this compound. The benzylic carbon is highly susceptible to nucleophilic attack, leading to rapid on-column and in-vial degradation when exposed to protic solvents. As a Senior Application Scientist, I have designed this guide to objectively compare traditional reversed-phase approaches against an optimized, stability-indicating method. By understanding the underlying chemical causality, we can engineer a self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[2].

The Chemical Challenge: Solvolysis and Matrix Interference

To develop a robust method, we must first understand the analyte's failure modes. Benzyl bromides undergo rapid solvolysis (nucleophilic substitution) when exposed to protic solvents like methanol or water[3].

In a standard methanol/water mobile phase, methanol acts as a nucleophile. It attacks the benzylic position, displacing the excellent bromide leaving group to form 2-bromo-5-fluoro-3-nitrobenzyl methyl ether and hydrobromic acid (HBr). This reaction occurs rapidly at room temperature, leading to split peaks, shifting retention times, and severe under-quantitation[4].

Degradation A 2-Bromo-5-fluoro-3-nitrobenzyl bromide (Analyte) C Nucleophilic Attack (Solvolysis) A->C B Methanol (Protic Solvent) B->C D Benzyl Methyl Ether (Degradant) C->D Major Pathway E HBr (Byproduct) C->E Leaving Group

Figure 1: Solvolysis degradation pathway of 2-bromo-5-fluoro-3-nitrobenzyl bromide in methanol.

Comparative Method Development: Causality in Column and Solvent Selection

To overcome solvolysis and poor peak shape, we must move away from generic platform methods. Below is an objective comparison between a standard platform method (Method A) and an engineered method (Method B).

The Rationale Behind the Optimization
  • Solvent Selection (Acetonitrile vs. Methanol): Acetonitrile is aprotic and lacks the nucleophilic oxygen present in methanol, entirely preventing the formation of the methyl ether degradant[4].

  • pH Control (0.1% TFA): The addition of 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0. This suppresses the ionization of residual silanols on the silica column (preventing peak tailing) and reduces the nucleophilicity of water in the mobile phase, drastically slowing hydrolysis.

  • Stationary Phase (Phenyl-Hexyl vs. C18): The analyte features an electron-withdrawing nitro group, creating a π -acidic aromatic ring. While a standard C18 column relies solely on hydrophobic dispersion forces, a Phenyl-Hexyl column provides orthogonal π−π interactions. This enhances retention and improves selectivity against structurally similar degradation products.

Performance Comparison Data
Chromatographic ParameterMethod A (Standard Platform)Method B (Optimized Approach)
Column Chemistry C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase Methanol / Water (Neutral)Acetonitrile / Water (0.1% TFA)
Retention Time (min) 4.26.8
Peak Symmetry (As) 1.85 (Severe Tailing)1.05 (Excellent)
Theoretical Plates (N) 4,50012,500
Solution Stability (24h) 45% Degradation (Ether formed)< 1.0% Degradation (Stable)
Specificity (Rs) Co-elution with degradantBaseline resolution (Rs > 3.5)

Conclusion: Method B is vastly superior. By eliminating the nucleophilic solvent and leveraging π−π column chemistry, we transform an unstable, tailing peak into a sharp, quantifiable signal.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system. It includes a mandatory System Suitability Test (SST) that verifies the absence of solvolysis before any sample is analyzed.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal for the nitroaromatic chromophore).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: Linear gradient to 90% B

    • 10-12 min: Hold at 90% B

    • 12-12.1 min: Return to 30% B

    • 12.1-17 min: Re-equilibration

Sample Preparation
  • Diluent: 100% Anhydrous Acetonitrile. (Critical: Do not use water or methanol in the diluent to prevent in-vial degradation).

  • Standard Preparation: Weigh 10.0 mg of 2-bromo-5-fluoro-3-nitrobenzyl bromide into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (100 µg/mL).

System Suitability Test (SST) - The Self-Validation Gate

Before injecting unknown samples, inject the Standard Preparation five times. The system is only validated for use if it meets the following criteria:

  • Repeatability: %RSD of the peak area must be 2.0%. (Failing this indicates active in-vial degradation).

  • Peak Tailing (As): Must be 1.5.

  • Resolution (Rs): Inject a forced-degradation sample (Standard spiked with 10 µL of water and heated to 50°C for 1 hour to generate the benzyl alcohol degradant). The resolution between the intact benzyl bromide and the benzyl alcohol peak must be 2.0.

ICH Q2(R2) Method Validation Strategy

With the method optimized, it must be validated according to the latest ICH Q2(R2) guidelines (adopted November 2023), which emphasize a lifecycle and risk-based approach to analytical procedures[2],[5].

Validation Start Analytical Target Profile (ATP) Defined Spec Specificity (Resolution from Solvolysis Degradants) Start->Spec Lin Linearity & Range (Calibration Model Assessment) Spec->Lin Acc Accuracy & Precision (Repeatability & Intermediate Precision) Lin->Acc Rob Robustness (DoE: Flow Rate, Temp, pH) Acc->Rob Report Validation Report (ICH Q2(R2) Compliant) Rob->Report

Figure 2: Lifecycle-based analytical validation workflow aligned with ICH Q2(R2) guidelines.

Validation Execution Plan:
  • Specificity: Demonstrate that the method is free from matrix interference. Blank injections (100% ACN) must show no peaks at the analyte retention time. Forced degradation studies (acid, base, peroxide, heat, light) must prove the analyte peak is spectrally pure (using a Photodiode Array detector) and fully resolved from the hydrolysis byproduct (benzyl alcohol)[2].

  • Linearity and Range: Prepare standards ranging from 10% to 150% of the nominal working concentration (10 µg/mL to 150 µg/mL). Evaluate using linear regression; the correlation coefficient ( R2 ) must be 0.999, and the y-intercept must be 5% of the 100% response level.

  • Accuracy (Recovery): Spike known amounts of 2-bromo-5-fluoro-3-nitrobenzyl bromide into a synthetic matrix at 50%, 100%, and 150% levels. Triplicate preparations at each level must yield a mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Perform six independent sample preparations at the 100% concentration level. The %RSD must be 2.0%. Intermediate precision is verified by having a second analyst repeat the test on a different day using a different HPLC system.

  • Robustness: Following ICH Q14 principles integrated into Q2(R2), utilize a Design of Experiments (DoE) approach to slightly vary flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase composition ( ± 2% absolute organic). The SST criteria must still pass under all perturbed conditions[5].

References

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances ResearchG
  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)
  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides N
  • Degradation and stability issues of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in solution BenchChem

Sources

Comparative

GC-MS Fragmentation Dynamics: A Comparative Guide to 2-Bromo-5-fluoro-3-nitrobenzyl Bromide

Executive Summary In preclinical drug development, the precise characterization of synthetic intermediates is non-negotiable. 2-Bromo-5-fluoro-3-nitrobenzyl bromide is a highly functionalized, premium building block offe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the precise characterization of synthetic intermediates is non-negotiable. 2-Bromo-5-fluoro-3-nitrobenzyl bromide is a highly functionalized, premium building block offering orthogonal reactivity (benzylic alkylation, aryl cross-coupling, nitro reduction) and a robust 19 F NMR handle. This guide objectively compares its Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation profile against simpler analogs like benzyl bromide and 2-nitrobenzyl bromide. By detailing the mechanistic causality and providing self-validating protocols, this guide equips researchers with the analytical framework necessary for rigorous structural elucidation.

Structural Advantages & Diagnostic Utility

Unlike traditional alkylating agents, the poly-substituted nature of 2-bromo-5-fluoro-3-nitrobenzyl bromide provides a unique "isotopic barcode" in mass spectrometry. The presence of two bromine atoms generates a distinct 1:2:1 molecular ion triplet ( M,M+2,M+4 ). In complex biological matrices or crude reaction mixtures, this isotopic signature allows for rapid, high-confidence identification of the intact intermediate and its downstream derivatives, far surpassing the diagnostic utility of non-halogenated or mono-halogenated alternatives.

Mechanistic Causality in Electron Ionization (EI)

Understanding the causality behind the fragmentation requires analyzing bond dissociation energies (BDE) and radical stability.

  • Primary Cleavage (Benzylic vs. Aryl C-Br): The benzylic C-Br bond (~68 kcal/mol) is significantly weaker than the aryl C-Br bond (~81 kcal/mol). Under 70 eV electron ionization, the molecule preferentially expels the benzylic bromine radical. This is thermodynamically driven by the formation of a resonance-stabilized benzylic/tropylium cation .

  • Secondary Cleavage (Nitro Group): Following the loss of the benzylic bromine, the resulting cation undergoes neutral loss of the nitro group (as NO 2​ •, -46 Da). Unlike 2-nitrobenzyl bromide, which often exhibits an "ortho effect" (loss of OH•) due to interaction between the nitro oxygen and benzylic protons, the substitution of the benzylic protons with a massive bromine atom sterically and electronically alters this pathway, favoring direct NO 2​ expulsion .

  • Fluorine Stability: The C-F bond is exceptionally strong (~116 kcal/mol). Consequently, fluoride loss is rarely observed in the primary or secondary fragmentation cascades, remaining intact on the core aryl ring until high-energy skeletal degradation occurs.

Fragmentation_Pathway M Molecular Ion[M]*+ m/z 311/313/315 (1:2:1) F1 Benzylic Cation m/z 232/234 (1:1) M->F1 -Br• (Benzylic) Fast Cleavage F2 Loss of NO2 m/z 186/188 (1:1) F1->F2 -NO2• Neutral Loss F3 Aryl Cation m/z 107 F2->F3 -Br• (Aryl) High Energy

EI-MS fragmentation pathway of 2-bromo-5-fluoro-3-nitrobenzyl bromide.

Comparative GC-MS Fragmentation Data

To objectively evaluate the analytical profile, we compare the expected fragmentation of 2-bromo-5-fluoro-3-nitrobenzyl bromide against its structural predecessors. The data highlights how functional group stacking shifts the base peak from a simple tropylium ion to complex, halogenated aryl cations.

CompoundMolecular WeightMolecular Ion (M*+) m/zBase Peak m/zCharacteristic Neutral Losses
Benzyl Bromide 171.04170 / 172 (1:1)91 (Tropylium)-79/-81 (Br•)
2-Nitrobenzyl Bromide 216.03215 / 217 (1:1)136-79/-81 (Br•), -17 (OH•), -46 (NO 2​ •)
2-Bromo-5-fluoro-3-nitrobenzyl Bromide 312.92311 / 313 / 315 (1:2:1)232 / 234 (1:1)-79/-81 (Br•), -46 (NO 2​ •)

Data synthesized from established EI-MS spectral databases and predictive fragmentation rules .

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates an internal system suitability check to verify ionization energy and transmission efficiency before analyzing the highly functionalized target compound.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Inject a 50 µg/mL standard of benzyl bromide. Verify that the m/z 170/172 doublet is present and the m/z 91 base peak is dominant. This confirms the 70 eV EI source is correctly tuned and not causing excessive thermal degradation within the source .

  • Sample Preparation: Dissolve 2-bromo-5-fluoro-3-nitrobenzyl bromide in anhydrous dichloromethane (DCM) to a final concentration of 100 µg/mL.

    • Causality: DCM is chosen because its low boiling point (39.6 °C) ensures rapid solvent delay clearance without masking low-mass diagnostic fragments.

  • GC Separation Parameters:

    • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Causality: The gradual thermal ramp ensures baseline resolution from potential des-bromo or des-fluoro impurities synthesized during upstream halogenation steps.

  • MS Acquisition:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Temperatures: Ion source at 230 °C, Quadrupole at 150 °C.

    • Scan Range: m/z 50 to 400.

    • Causality: The upper limit of 400 perfectly encapsulates the M+4 isotope (m/z 315) while filtering out high-mass column bleed (e.g., siloxanes).

GCMS_Workflow A Sample Prep (100 µg/mL) B GC Separation (HP-5MS) A->B C EI Ionization (70 eV) B->C D Mass Filtration (Quadrupole) C->D E Data Analysis (Isotope Barcoding) D->E

GC-MS analytical workflow for halogenated nitrobenzyl derivatives.

Conclusion

For drug development professionals, 2-bromo-5-fluoro-3-nitrobenzyl bromide offers a superior analytical profile compared to simpler benzyl bromides. Its robust isotopic signature (1:2:1 dibromo pattern) and predictable fragmentation cascade (rapid benzylic cleavage followed by nitro expulsion) provide a highly reliable framework for structural verification. By employing the self-validating GC-MS protocol outlined above, researchers can confidently track this intermediate, ensuring the chemical integrity of downstream Active Pharmaceutical Ingredients (APIs).

References
  • Benzene, (bromomethyl)- . NIST Chemistry WebBook, SRD 69. NIST Mass Spectrometry Data Center. URL:[Link]

  • Determination of Nitrobenzene Compounds in Nifedipine by GCMS . Shimadzu Application News. URL:[Link]

  • Illustrated Glossary of Organic Chemistry - Fragment ion . UCLA Chemistry. URL: [Link]

Validation

Advanced LC-MS Characterization of Highly Functionalized Aromatics: A Comparative Guide on 2-Bromo-5-fluoro-3-nitrobenzyl Bromide Derivatives

As a Senior Application Scientist in analytical chemistry, I frequently encounter highly functionalized building blocks that challenge standard LC-MS workflows. 2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS 1807120-19-9)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter highly functionalized building blocks that challenge standard LC-MS workflows. 2-Bromo-5-fluoro-3-nitrobenzyl bromide (CAS 1807120-19-9)[1] is a prime example. Widely used as an intermediate in medicinal chemistry and API synthesis, this molecule possesses four distinct reactive or electron-withdrawing sites: a labile benzyl bromide, an aromatic bromine, a fluorine, and a nitro group[2].

When characterizing derivatives of this compound—such as cross-coupling products or nucleophilic substitution adducts—laboratories often default to standard C18 columns and positive Electrospray Ionization (ESI+). However, this "one-size-fits-all" approach frequently results in unresolved positional isomers and severe signal suppression. This guide objectively compares alternative chromatographic and ionization strategies, providing the mechanistic causality and self-validating protocols required to achieve robust, trace-level characterization.

Chromatographic Selectivity: Overcoming the Limitations of C18

Standard alkyl-bonded phases (C18) rely almost exclusively on hydrophobic (dispersive) interactions. For highly polar, halogenated nitroaromatics, C18 often fails to provide the selectivity needed to resolve closely related positional isomers or structurally similar impurities[3].

The PFP Advantage: Pentafluorophenyl (PFP) stationary phases offer a radically different retention mechanism. The electron-deficient fluorinated ring of the PFP phase engages in π−π interactions with the analyte's aromatic ring, while the highly electronegative C-F bonds induce strong dipole-dipole interactions[4][5]. Furthermore, the rigid planar structure of the PFP ligand provides exceptional shape selectivity, which is critical for separating ortho, meta, and para isomers of highly substituted benzenes[3].

G Analyte 2-Bromo-5-fluoro-3-nitrobenzyl bromide derivative C18 C18 Stationary Phase (Alkyl Chain) Analyte->C18 PFP PFP Stationary Phase (Pentafluorophenyl) Analyte->PFP Hydrophobic Hydrophobic / Dispersive Interactions Only C18->Hydrophobic PiPi π-π Interactions (Nitro & Aromatic Ring) PFP->PiPi Dipole Dipole-Dipole (C-F, C-Br bonds) PFP->Dipole Shape Shape Selectivity (Positional Isomers) PFP->Shape

Chromatographic retention mechanisms of C18 vs. PFP phases for halogenated nitroaromatics.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnPentafluorophenyl (PFP) ColumnMechanistic Causality
Primary Interaction Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole-DipolePFP's electron-deficient ring interacts with the analyte's electron-rich regions[5].
Isomer Resolution ( Rs​ ) < 1.0 (Co-elution common)> 1.5 (Baseline separation)PFP offers rigid shape selectivity for complex positional isomers[3].
Retention of Polar Analytes PoorStrongEnhanced dipole interactions from C-F bonds on the stationary phase.
High Organic Compatibility ModerateExcellentPFP phases can operate in highly organic mobile phases, boosting MS sensitivity.

Ionization Strategies: Bypassing Nitroaromatic Suppression

A fundamental law of mass spectrometry is that an analyte must be ionized to be detected. Nitroaromatic compounds lack basic functional groups, making them notoriously difficult to protonate in standard ESI+[6]. While Atmospheric Pressure Chemical Ionization (APCI) or negative ESI (ESI-) can capture the electron-withdrawing nature of the nitro group, these modes often lack the sensitivity required for sub-ppm impurity profiling.

The Derivatization Solution: To achieve ultra-trace limits of detection (LOD), chemical derivatization is the gold standard. By catalytically reducing the nitro group ( −NO2​ ) to an aromatic amine ( −NH2​ ), the molecule's gas-phase proton affinity skyrockets. This simple sample preparation step transforms a poorly ionizing neutral species into a highly responsive ESI+ analyte[6].

Workflow Sample Sample Prep: Derivatives in Matrix Direct Direct LC-MS Analysis (APCI / ESI-) Sample->Direct Deriv Chemical Derivatization (Nitro Reduction to Amine) Sample->Deriv LC_PFP Chromatography: PFP Column Separation Direct->LC_PFP Deriv->LC_PFP ESI_Pos Ionization: ESI+ (High Sensitivity) LC_PFP->ESI_Pos Amine Deriv. Data Data Acquisition & MRM Quantification LC_PFP->Data Direct (APCI) ESI_Pos->Data

LC-MS workflow comparing direct analysis vs. nitro-reduction derivatization strategies.

Table 2: Ionization Modality Comparison
StrategyIonization ModeRelative SensitivityEst. LODMatrix Effect Susceptibility
Direct Analysis ESI (+)Very Poor> 500 ng/mLHigh (Lack of basic sites prevents protonation)
Direct Analysis APCI (-) / ESI (-)Moderate10 - 50 ng/mLMedium (Relies on electron capture by nitro group)
Post-Reduction ESI (+)Excellent< 0.1 ng/mLLow (Aromatic amines exhibit extreme proton affinity)[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning it contains internal controls that prove the chemistry and instrumentation performed as intended. Benzyl halides are highly reactive and prone to rapid solvolysis in protic solvents (e.g., forming benzyl ethers in methanol or ethanol)[7]. The following protocol accounts for this instability.

Protocol A: Aprotic Sample Preparation & Nitro-Reduction

Objective: Reduce the nitro group to an amine without degrading the labile benzyl bromide moiety.

  • Solvent Selection (Control Check): Prepare all stock solutions in strictly aprotic solvents (e.g., dry Acetonitrile). Validation: Inject a blank solvent plug followed by the standard at t=0 and t=24h . The absence of solvolysis adducts (e.g., +32 Da mass shift indicating methoxy substitution) confirms solvent integrity[7].

  • Internal Standard Addition: Spike the sample matrix with an isotopically labeled internal standard (e.g., 13C6​ -labeled nitroaromatic).

  • Reduction Reaction: Add a mild reducing agent (e.g., Sodium Borohydride, NaBH4​ ) in the presence of a Palladium catalyst (Pd/C) at 4°C to minimize side reactions.

  • Quenching & Filtration: Quench the reaction with a stoichiometric amount of cold formic acid. Filter through a 0.22 µm PTFE syringe filter into an LC vial. Validation: Monitor the conversion by tracking the disappearance of the precursor mass ( m/z [M−H]− ) and the appearance of the amine mass ( m/z [M+H]+ ) in full scan MS mode before proceeding to quantitative MRM.

Protocol B: LC-MS/MS Acquisition (PFP / ESI+)

Objective: Achieve baseline separation of isomers and sub-ppm quantification.

  • Column: ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: LC-MS Grade Water + 0.1% Formic Acid.

    • B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 8 mins, flush at 95% B for 2 mins, re-equilibrate at 5% B.

  • System Suitability Test (SST): Inject a known mixture of structural isomers prior to the batch. Validation: The run is only authorized to proceed if the chromatographic resolution ( Rs​ ) between the critical isomer pair is ≥1.5 .

  • Detection: Triple Quadrupole MS operating in ESI+ Multiple Reaction Monitoring (MRM) mode, targeting the specific transitions of the newly formed amine derivatives.

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Comparative

Regioselectivity Comparison: 2-Bromo-5-fluoro-3-nitrobenzyl bromide vs. Isomeric Alternatives in Multicomponent Functionalization

Polyfunctionalized benzyl bromides, such as 2-bromo-5-fluoro-3-nitrobenzyl bromide[1][2], are highly valuable building blocks in modern drug discovery and materials science. They possess three distinct electrophilic site...

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Author: BenchChem Technical Support Team. Date: March 2026

Polyfunctionalized benzyl bromides, such as 2-bromo-5-fluoro-3-nitrobenzyl bromide[1][2], are highly valuable building blocks in modern drug discovery and materials science. They possess three distinct electrophilic sites: a benzylic bromide, an aryl bromide, and an aryl fluoride. Achieving orthogonal functionalization requires a deep understanding of the electronic and steric factors governing regioselectivity.

This guide objectively compares the reactivity of the target molecule (Isomer A ) with its regioisomer, 4-bromo-2-fluoro-5-nitrobenzyl bromide (Isomer B ), providing a mechanistic framework and self-validating experimental protocols for selective functionalization.

Mechanistic Rationale: Electronic vs. Steric Control

The divergence in reactivity between Isomer A and Isomer B highlights the fundamental principles of chemoselectivity and regiocontrol:

Benzylic Substitution (SN2)

Both isomers feature a highly electrophilic primary benzylic bromide. Because aliphatic SN2 reactions have significantly lower activation barriers than aromatic substitutions, the benzylic position is the kinetically favored site for incoming nucleophiles (e.g., amines, azides, thiolates) regardless of the aromatic substitution pattern.

Nucleophilic Aromatic Substitution (SNAr)
  • Isomer A (2-bromo-5-fluoro-3-nitrobenzyl bromide): The aryl fluorine is located at position 5, which is meta to the strongly electron-withdrawing nitro group at position 3. During an SNAr attack, the resulting negative charge in the Meisenheimer intermediate cannot delocalize onto the nitro group's oxygen atoms. Consequently, the C–F bond is electronically deactivated and resists substitution[3].

  • Isomer B (4-bromo-2-fluoro-5-nitrobenzyl bromide): The fluorine is at position 2, para to the nitro group at position 5. This para-relationship provides massive resonance stabilization to the Meisenheimer complex, making the aryl fluoride highly susceptible to nucleophilic attack[4].

Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki)
  • Isomer A: The aryl bromide at position 2 is flanked by the benzylic group (C1) and the nitro group (C3). This di-ortho substitution creates severe steric bulk, which drastically hinders the oxidative addition of the Palladium(0) catalyst. This often leads to catalyst deactivation or protodebromination rather than productive coupling[5].

  • Isomer B: The aryl bromide at position 4 is mono-ortho substituted (nitro at C5, hydrogen at C3). The reduced steric hindrance allows standard Pd-catalyzed cross-coupling reactions to proceed smoothly[6].

Quantitative Regioselectivity Data

The following table summarizes the expected conversion rates and yields when subjecting both isomers to identical reaction conditions targeting specific functional groups.

Reaction Type / Target SiteIsomer A (2-Br-5-F-3-NO₂)Isomer B (4-Br-2-F-5-NO₂)Primary Mechanistic Driver
SN2 at Benzylic -Br >95% yield (Rapid)>95% yield (Rapid)Unhindered primary aliphatic electrophile
SNAr at Aryl -F <5% yield (Inert)>90% yield (Rapid)Electronic Control (Meta vs. Para NO₂ activation)
Pd-Coupling at Aryl -Br <10% yield (Hindered)>85% yield (Accessible)Steric Control (Di-ortho vs. Mono-ortho bulk)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical markers to confirm that the reaction proceeded at the correct regiochemical site.

Protocol 1: Selective Benzylic Azidation (Orthogonal Step 1)
  • Objective: Displace the benzylic bromide without triggering SNAr at the aryl fluoride or cross-coupling at the aryl bromide.

  • Procedure: Dissolve the benzyl bromide (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C. Add NaN₃ (1.05 equiv) portion-wise. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with water and extract with EtOAc.

  • Causality: The benzylic bromide is orders of magnitude more electrophilic than the aryl halides. Using a strict stoichiometric amount of NaN₃ at low temperatures prevents competitive SNAr at the aryl fluoride (even in the highly activated Isomer B).

  • Validation System: ¹H NMR analysis of the crude product will show a characteristic upfield shift of the benzylic -CH₂- protons (from ~4.5 ppm to ~4.3 ppm). The aromatic proton signals will remain unchanged, confirming absolute regioselectivity.

Protocol 2: SNAr Amination of the Aryl Fluoride (Differentiating Step)
  • Objective: Differentiate Isomer A and Isomer B based on electronic activation.

  • Procedure: Dissolve the azide-protected intermediate (1.0 equiv) in MeCN (0.1 M). Add morpholine (2.0 equiv) and K₂CO₃ (2.0 equiv). Heat to 80 °C for 12 hours.

  • Causality: Morpholine is a strong nucleophile. In Isomer B, the para-nitro group activates the C–F bond, leading to rapid substitution. In Isomer A, the meta-relationship prevents the formation of a stable Meisenheimer complex[3][4].

  • Validation System: ¹⁹F NMR is the definitive validation tool here. For Isomer B, the Ar-F signal will completely disappear, and LC-MS will show the morpholino-adduct mass. For Isomer A, the ¹⁹F NMR signal will remain intact, and starting material will be recovered, proving the electronic control hypothesis.

Protocol 3: Buchwald-Hartwig Amination of the Aryl Bromide
  • Objective: Overcome or demonstrate steric hindrance in Pd-catalyzed cross-coupling.

  • Procedure: In a glovebox, charge a vial with the SNAr product (1.0 equiv), aniline (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv). Suspend in anhydrous toluene (0.1 M) and heat at 100 °C for 16 hours.

  • Causality: Xantphos is a bidentate ligand with a large bite angle, effective for bulky aryl bromides. However, Isomer A's di-ortho substitution physically blocks the formation of the critical Pd-aryl intermediate[5]. Isomer B, being mono-ortho substituted, proceeds smoothly[6].

  • Validation System: Conversion is monitored by HPLC. Isomer B will reach >85% conversion. Isomer A will show <10% conversion to the desired product, with LC-MS revealing primary side reactions such as protodebromination (M-Br+H) due to stalled oxidative addition.

Reaction Pathway Visualization

The following diagram maps the regioselective divergence between the two isomers when subjected to identical reaction conditions.

Regioselectivity A Isomer A 2-Bromo-5-fluoro-3-nitrobenzyl bromide SN2_A Benzylic SN2 (>95% Yield) A->SN2_A NaN₃, DMF SNAr_A SNAr at Aryl-F (Inert: Meta to NO₂) A->SNAr_A Amine, Base Pd_A Pd-Coupling at Aryl-Br (Hindered: Di-ortho) A->Pd_A Pd cat., Amine B Isomer B 4-Bromo-2-fluoro-5-nitrobenzyl bromide SN2_B Benzylic SN2 (>95% Yield) B->SN2_B NaN₃, DMF SNAr_B SNAr at Aryl-F (Fast: Para to NO₂) B->SNAr_B Amine, Base Pd_B Pd-Coupling at Aryl-Br (Accessible: Mono-ortho) B->Pd_B Pd cat., Amine

Regioselectivity pathways for isomers A and B under diverse reaction conditions.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-fluoro-3-nitrobenzyl bromide

A Senior Application Scientist's Directive on Laboratory Safety and Chemical Handling This guide provides a detailed protocol for the safe handling and disposal of 2-Bromo-5-fluoro-3-nitrobenzyl bromide. As a substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Directive on Laboratory Safety and Chemical Handling

This guide provides a detailed protocol for the safe handling and disposal of 2-Bromo-5-fluoro-3-nitrobenzyl bromide. As a substituted benzyl bromide, this compound belongs to a class of reagents that are powerful lachrymators and irritants. The presence of nitro and halogen functional groups necessitates a stringent and informed approach to its disposal to ensure the safety of laboratory personnel and protect the environment.

Crucial Disclaimer: This document is a comprehensive guide based on the known hazards of closely related chemical structures. However, you are REQUIRED to obtain and thoroughly review the specific Safety Data Sheet (SDS) for the exact 2-Bromo-5-fluoro-3-nitrobenzyl bromide product you are using. The SDS from your supplier is the ultimate authoritative source for safety and disposal information.

Core Principles & Hazard Assessment

Proper disposal begins with a fundamental understanding of the risks. 2-Bromo-5-fluoro-3-nitrobenzyl bromide is a reactive electrophile, a characteristic that makes it useful in synthesis but also hazardous. Its primary dangers stem from its ability to alkylate biological molecules, leading to severe irritation, and its classification as a halogenated organic compound, which requires specific disposal streams.

The key hazards are multifaceted:

  • Severe Irritation: Like other benzyl bromides, it is a potent lachrymator, causing intense irritation and pain to the eyes, skin, and respiratory system.[1][2]

  • Toxicity: Halogenated and nitrated aromatic compounds can present significant toxicological risks, including acute toxicity if ingested or absorbed through the skin.[3]

  • Environmental Hazard: As a halogenated organic compound, it is presumed to be harmful to aquatic life with long-lasting effects and must not be released into the environment.[3]

  • Reactivity: It is incompatible with strong oxidizing agents, acids, and bases.[2] It is also sensitive to moisture and light, which can cause decomposition.[4][5]

Table 1: Inferred Hazard Profile This profile is based on common characteristics of substituted benzyl bromides. Refer to the specific product SDS for definitive classifications.

Hazard TypeGHS PictogramClassification & Hazard Statement
Acute Toxicity 💀Danger: Toxic if swallowed (inferred from H301 for similar compounds).[3]
Skin/Eye Irritation Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).[1][2]
Respiratory Irritation Warning: May cause respiratory irritation (H335).[1][2]
Environmental 🐠Warning: Harmful to aquatic life with long-lasting effects (inferred from H412).[3]

Mandatory Personal Protective Equipment (PPE)

Due to the severe irritant nature of this compound, all handling and disposal operations must be conducted within a certified chemical fume hood. A multi-layered PPE approach is non-negotiable.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically-resistant gloves.Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][4]
Eye Protection Chemical safety goggles with side shields and a full-face shield.Protects against splashes and potent lachrymatory vapors that can cause severe eye damage.[1]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects skin from accidental contact and spills.
Respiratory Use a full-face respirator with appropriate cartridges (e.g., ABEK type) if there is any risk of exposure outside a fume hood.[3][4]Provides protection against inhaling irritating and toxic vapors.

Waste Collection & Containment Protocol

The cardinal rule for this compound is that it must be treated as hazardous halogenated organic waste . Under no circumstances should it be disposed of down the drain or in regular trash.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, chemically compatible container, preferably glass or polyethylene, with a secure, vapor-tight screw cap. The original reagent bottle, if empty, can be used for waste collection.[6]

  • Label Correctly at Point of Generation: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "2-Bromo-5-fluoro-3-nitrobenzyl bromide ".

    • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • Appropriate hazard pictograms (💀, ❗, 🐠).

  • Segregate Waste Streams: This is a critical step.

    • Halogenated Waste: Collect all waste containing 2-Bromo-5-fluoro-3-nitrobenzyl bromide (including reaction residues, solutions, and rinsates) in a container designated for halogenated organic waste . Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[7] Mixing increases disposal costs and complexity.

    • Contaminated Solids: Any solid materials (e.g., filter paper, silica gel, contaminated gloves, paper towels) must be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.

  • Container Management: Keep the waste container closed at all times except when adding waste.[4] Store the container in a designated Satellite Accumulation Area (SAA) within the lab, inside secondary containment (such as a plastic tray) to contain potential leaks.

The Primary Disposal Pathway: Professional Waste Management

While some simple chemical wastes can be neutralized in the lab, this is not recommended for reactive compounds like benzyl bromides. Attempting to quench this waste with a base or other nucleophile can lead to uncontrolled, exothermic reactions and is not a substitute for proper disposal.

The only safe and compliant disposal method is through your institution's established hazardous waste management program.

Workflow for Final Disposal:

  • Accumulation: Collect and store the segregated waste as described in Section 3, following your facility's limits for Satellite Accumulation Areas.

  • Request Pickup: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to request a hazardous waste pickup.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility. The most common and effective disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting acidic gases (like HBr).

Disposal Decision Workflow

G start Generate Waste: 2-Bromo-5-fluoro-3-nitrobenzyl bromide fume_hood ALL handling and collection must occur in a Chemical Fume Hood. start->fume_hood waste_type Is the waste liquid (residue, solution) or solid (contaminated items)? liquid_waste Collect in a sealed, labeled 'HALOGENATED LIQUID WASTE' container. waste_type->liquid_waste Liquid solid_waste Collect in a sealed, labeled 'SOLID HAZARDOUS WASTE' bag or container. waste_type->solid_waste Solid storage Store waste container in a designated Satellite Accumulation Area (SAA) with secondary containment. liquid_waste->storage solid_waste->storage fume_hood->waste_type pickup Container Full or Project Complete? storage->pickup pickup->storage No ehs Schedule a pickup with your Institution's EHS Department. pickup->ehs Yes end Professional Disposal (Incineration) ehs->end

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